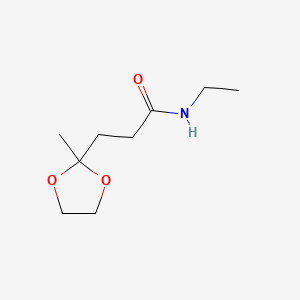

N-Ethyl-3-(2-methyl-1,3-dioxolan-2-yl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

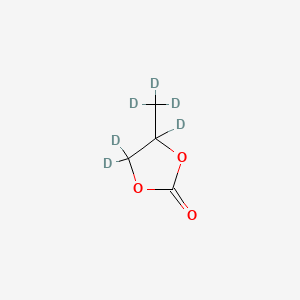

“N-Ethyl-3-(2-methyl-1,3-dioxolan-2-yl)propanamide” is an organic compound containing an amide group (-CONH2) and a dioxolane group (a cyclic ether with a three-carbon, two-oxygen ring). The presence of these functional groups can influence the compound’s reactivity and properties .

Molecular Structure Analysis

The molecular structure of this compound would be influenced by its functional groups. The dioxolane ring is a five-membered ring with two oxygen atoms and three carbon atoms. The amide group typically exhibits resonance, which can stabilize the molecule and affect its reactivity .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by its functional groups. The dioxolane group could potentially undergo reactions such as ring-opening. The amide group might participate in reactions such as hydrolysis, especially under acidic or basic conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors such as its functional groups and molecular structure. For instance, the presence of an amide group could result in the formation of hydrogen bonds, which could influence properties like solubility and boiling point .Aplicaciones Científicas De Investigación

Ethylmercury Transport Across Blood-Brain Barrier

- Study Focus : Examination of whether ethylmercury-containing compounds cross the blood-brain barrier, with implications for understanding mercury's toxicological profile in the brain.

- Findings : Active transport of ethylmercury across membranes suggests significant implications for neurotoxicity and environmental exposure analysis (Kern et al., 2019).

Ethyl Tertiary-Butyl Ether Toxicology

- Study Focus : Review of the toxicological profile of Ethyl tertiary-butyl ether (ETBE), a gasoline additive, to assess its environmental and health impacts.

- Findings : Insight into ETBE's metabolism, toxicity, and environmental fate, providing a basis for evaluating its safety and environmental risks (Mcgregor, 2007).

Sustainable Solvents for Extraction

- Study Focus : Evaluation of 2-methyloxolane as a sustainable solvent for natural products extraction, comparing its efficiency and environmental impact with traditional solvents.

- Findings : Demonstrates the potential for replacing petroleum-based solvents with bio-based alternatives in industrial extraction processes, emphasizing environmental and economic benefits (Rapinel et al., 2020).

Ethylene Oxide Sterilization

- Study Focus : Comprehensive review of Ethylene oxide's use in sterilizing medical devices, exploring its mechanism, application, and future research directions.

- Findings : Highlights Ethylene oxide's effectiveness and challenges in sterilization processes, including cycle design and validation considerations (Mendes et al., 2007).

Biodegradation of Gasoline Additives

- Study Focus : Insights into the biodegradation and environmental fate of gasoline ether oxygenates, including ethyl tert-butyl ether (ETBE), in soil and groundwater.

- Findings : Identification of microbial pathways capable of degrading ETBE, offering strategies for mitigating environmental contamination (Thornton et al., 2020).

Propiedades

IUPAC Name |

N-ethyl-3-(2-methyl-1,3-dioxolan-2-yl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-3-10-8(11)4-5-9(2)12-6-7-13-9/h3-7H2,1-2H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKACZMIEVYSEIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CCC1(OCCO1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652584 |

Source

|

| Record name | N-Ethyl-3-(2-methyl-1,3-dioxolan-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65960-32-9 |

Source

|

| Record name | N-Ethyl-3-(2-methyl-1,3-dioxolan-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine](/img/structure/B561976.png)

![8-Chloro-19,21,22,26-tetrahydroxy-15-methoxy-6-methyl-7-propyl-17-oxa-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-2(11),4(9),7,18(23)-tetraene-3,5,10,24-tetrone](/img/structure/B561993.png)